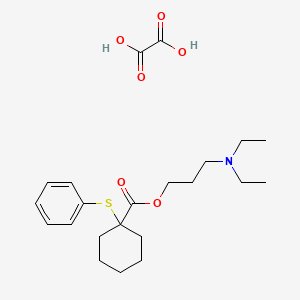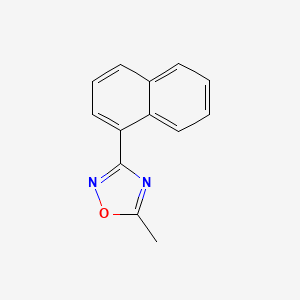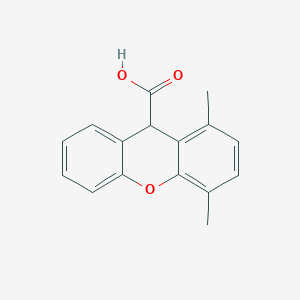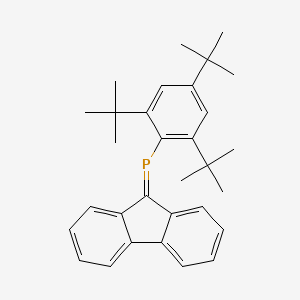
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound that features a fluorenylidene group and a tri-tert-butylphenyl group attached to a phosphorus atom. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of a fluorenylidene precursor with a tri-tert-butylphenylphosphine. The reaction conditions may include the use of a suitable solvent, such as toluene or THF, and a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphane compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the fluorenylidene or tri-tert-butylphenyl groups are replaced by other functional groups.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and halogenating agents like bromine or iodine for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.
科学的研究の応用
Chemistry
In chemistry, (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize transition metal complexes and enhance their catalytic activity.
Biology and Medicine
In biology and medicine, organophosphorus compounds are studied for their potential as therapeutic agents
Industry
In industry, such compounds are used in the development of advanced materials, including polymers and electronic devices. Their ability to form stable complexes with metals makes them valuable in the production of catalysts and other functional materials.
作用機序
The mechanism of action of (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane involves its interaction with molecular targets through the phosphorus atom. The compound can act as a ligand, coordinating with metal centers and influencing their reactivity. The specific pathways and molecular targets depend on the context of its application, such as catalysis or therapeutic use.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to phosphorus.
Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with three trimethoxyphenyl groups attached to phosphorus.
(9H-Fluoren-9-ylidene)phosphane: A simpler analog with only the fluorenylidene group attached to phosphorus.
Uniqueness
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the bulky tri-tert-butylphenyl group and the fluorenylidene group. This unique structure can impart distinct steric and electronic properties, making it valuable in specific applications where such characteristics are desired.
特性
CAS番号 |
106345-64-6 |
|---|---|
分子式 |
C31H37P |
分子量 |
440.6 g/mol |
IUPAC名 |
fluoren-9-ylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C31H37P/c1-29(2,3)20-18-25(30(4,5)6)28(26(19-20)31(7,8)9)32-27-23-16-12-10-14-21(23)22-15-11-13-17-24(22)27/h10-19H,1-9H3 |
InChIキー |
UUBGJNNOGJCVBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C2C3=CC=CC=C3C4=CC=CC=C42)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



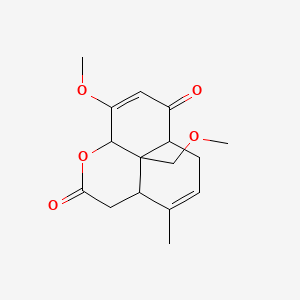

![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
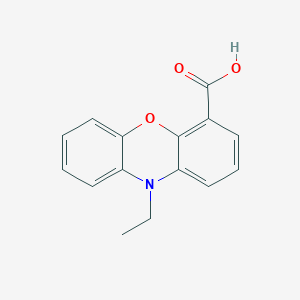
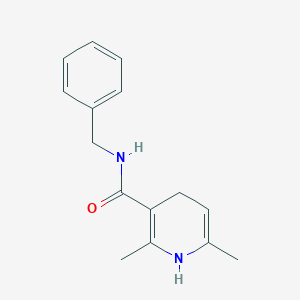
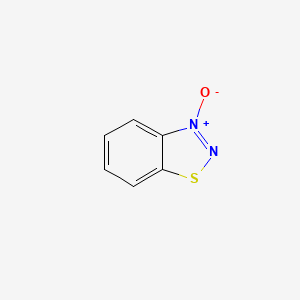
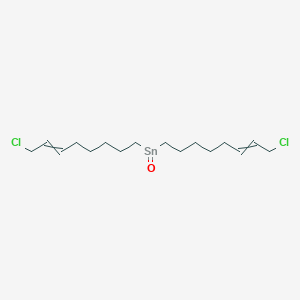
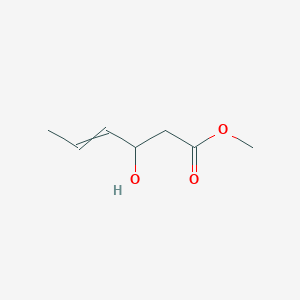
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
